2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride
Description
2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a pentane backbone substituted with a cyclopentyloxy methyl group at the second carbon and a sulfonyl chloride (-SO₂Cl) group at the terminal position. This compound is of interest in organic synthesis due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitution, acylation, or sulfonamide formation. Its cyclopentyloxy substituent imparts steric bulk and hydrophobicity, influencing its solubility and reactivity compared to simpler sulfonyl chlorides.
Properties
Molecular Formula |
C11H21ClO3S |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
2-(cyclopentyloxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-5-10(9-16(12,13)14)8-15-11-6-3-4-7-11/h10-11H,2-9H2,1H3 |
InChI Key |
KMCCIOHMMQOHLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC1CCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, it interacts with functional groups in organic molecules to form stable products.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Compounds for Comparison:
2-Methylcyclopentane-1-sulfonyl Chloride (CAS 1495792-59-0)
1,5-Bis[(2-chloroethyl)thio]pentane (CAS RN: Not specified)
O-Propyl Methylphosphonothionochloridate (CAS 18005-37-3)
Biological Activity
2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological applications. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Molecular Formula : C12H23ClO3S
Molecular Weight : 286.83 g/mol
IUPAC Name : this compound
Canonical SMILES : CCC(C(C1CCCC1)O)S(=O)(=O)Cl
The biological activity of this compound is primarily attributed to its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is known to react with various nucleophiles, including amines and alcohols, which can lead to the formation of biologically active derivatives. This reactivity suggests potential applications in drug development, particularly in the synthesis of enzyme inhibitors or modulators.
Biological Activity
Research indicates that compounds with sulfonyl chloride functionalities often exhibit diverse biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is hypothesized to be due to its ability to disrupt bacterial cell wall synthesis by modifying key proteins.
- Anticancer Activity : There is emerging evidence that sulfonyl chlorides can inhibit specific protein kinases involved in cancer progression. The potential for this compound to act as a kinase inhibitor warrants further investigation.
Antimicrobial Activity
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. The results indicated a significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In a separate study, Lee et al. (2024) explored the effects of various sulfonyl chlorides on cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Q & A
Q. What are the standard synthetic protocols for preparing 2-((cyclopentyloxy)methyl)pentane-1-sulfonyl chloride?
The synthesis typically involves multi-step reactions:
Sulfonic Acid Formation : Reacting a precursor (e.g., 2-((cyclopentyloxy)methyl)pentane-1-thiol) with oxidizing agents like hydrogen peroxide or ozone to form the sulfonic acid .
Chlorination : Treating the sulfonic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Solvents like dichloromethane or toluene are used, with reaction temperatures maintained at 0–25°C to control exothermicity .
Purification : Isolation via vacuum distillation or column chromatography to achieve >95% purity.
Q. How is the compound characterized to confirm its structural integrity?
Key analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopentyl and sulfonyl chloride moieties. For example, the sulfonyl chloride group shows distinct ¹H NMR shifts near δ 3.5–4.0 ppm for adjacent CH₂ groups .
- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁ClO₃S: 296.09).
Q. What are the primary reactivity patterns of this sulfonyl chloride?
The sulfonyl chloride group acts as an electrophile, enabling:
- Nucleophilic Substitution : Reacts with amines to form sulfonamides (common in drug discovery) or with alcohols to yield sulfonate esters .
- Cross-Coupling Reactions : Used in Pd-catalyzed couplings to introduce sulfonyl groups into aromatic systems .
- Hydrolysis Sensitivity : Reacts rapidly with water, necessitating anhydrous handling .
Q. What safety precautions are critical when handling this compound?
- Moisture Avoidance : Store under inert gas (N₂/Ar) due to hydrolysis sensitivity .
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent exposure to corrosive vapors.
- Neutralization : Spills should be treated with sodium bicarbonate to neutralize HCl byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate chlorination .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility but require careful moisture control.
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify bottlenecks (e.g., intermediate sulfonic acid stability) .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
- Transition State Analysis : DFT calculations suggest a two-step mechanism:
- Nucleophilic attack on the sulfur atom.
- Departure of the chloride leaving group, stabilized by resonance in the sulfonyl group .
- Steric Effects : The cyclopentyl group may hinder nucleophilic access, requiring elevated temperatures (40–60°C) for reactions with bulky amines .
Q. How do structural modifications (e.g., substituent changes) alter its reactivity?
Comparative studies with analogs reveal:
| Analog | Key Structural Difference | Reactivity Impact |
|---|---|---|
| 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride | Shorter carbon chain | Faster hydrolysis due to reduced steric shielding |
| 2-Methylcyclopentane-1-sulfonyl chloride | Methyl substituent | Enhanced thermal stability (ΔTₐ ≈ +15°C) |
Q. How can contradictions in reported synthetic yields be resolved?
- Parameter Screening : Systematic variation of temperature, solvent, and stoichiometry (e.g., SOCl₂ excess from 1.5–3.0 eq) .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., sulfonic anhydrides) that reduce yield .
Q. What novel applications exist in medicinal chemistry?
- Prodrug Development : Sulfonamide derivatives show enhanced bioavailability in kinase inhibitors .
- Bioconjugation : Site-specific modification of cysteine residues in proteins for therapeutic targeting .
Q. How does computational modeling aid in predicting its behavior?
- Solubility Prediction : COSMO-RS simulations correlate logP values with experimental solubility in DMSO/water mixtures (R² = 0.89) .
- Reactivity Maps : Machine learning models trained on sulfonyl chloride databases predict regioselectivity in aromatic substitutions .
Data Contradictions and Resolution
- Discrepancy in Hydrolysis Rates : reports slower hydrolysis for cyclopentyl-containing derivatives vs. linear analogs, while notes rapid degradation. Resolution lies in steric shielding differences; bulkier substituents (e.g., cyclopentyl) delay water access .
- Yield Variability : Multi-step syntheses in achieve 70–85% yields, whereas single-step methods () report 50–60%. Stepwise optimization (e.g., intermediate purification) mitigates this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
